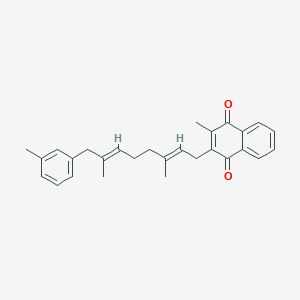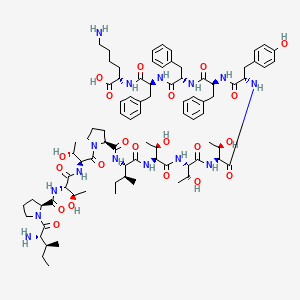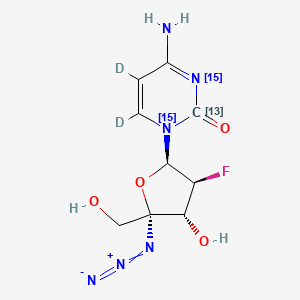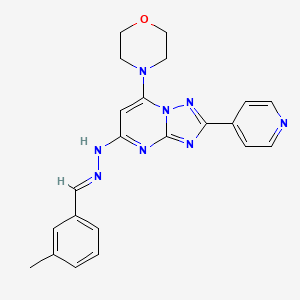
SARS-CoV-2-IN-66
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SARS-CoV-2-IN-66 is a chemical compound that has been identified as a potential inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of ongoing research efforts to develop effective treatments for COVID-19 by targeting the virus’s ability to replicate and spread within the human body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-66 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the research institution or pharmaceutical company involved in its development. Generally, the synthesis involves organic reactions such as nucleophilic substitution, condensation, and cyclization, often under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis process to a larger scale. This involves optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow chemistry, automated synthesis, and advanced purification methods like high-performance liquid chromatography (HPLC) may be employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
SARS-CoV-2-IN-66 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized analogs with different functional groups, while reduction may produce reduced analogs with altered chemical properties.
Wissenschaftliche Forschungsanwendungen
SARS-CoV-2-IN-66 has several scientific research applications, including:
Chemistry: Used as a model compound to study the chemical properties and reactivity of SARS-CoV-2 inhibitors.
Biology: Employed in biological assays to investigate its effects on viral replication and cell viability.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 by inhibiting the replication of SARS-CoV-2.
Industry: Utilized in the development of antiviral drugs and diagnostic tools for COVID-19.
Wirkmechanismus
SARS-CoV-2-IN-66 exerts its effects by targeting specific molecular pathways involved in the replication of SARS-CoV-2. The compound binds to viral enzymes or proteins, inhibiting their activity and preventing the virus from replicating within host cells. This disruption of viral replication reduces the viral load and helps in controlling the infection. The exact molecular targets and pathways involved may include viral proteases, polymerases, or other essential proteins required for viral replication.
Vergleich Mit ähnlichen Verbindungen
SARS-CoV-2-IN-66 can be compared with other similar compounds that have been identified as potential SARS-CoV-2 inhibitors. Some of these compounds include:
Remdesivir: An antiviral drug that inhibits viral RNA polymerase.
Favipiravir: A broad-spectrum antiviral that targets viral RNA polymerase.
Molnupiravir: An antiviral that induces mutations in the viral RNA, leading to error catastrophe.
Uniqueness
This compound is unique in its specific mechanism of action and molecular targets, which may differ from those of other inhibitors. Its chemical structure and reactivity also contribute to its distinct properties and potential advantages as a therapeutic agent.
Conclusion
This compound is a promising compound in the fight against COVID-19, with potential applications in chemistry, biology, medicine, and industry. Its unique mechanism of action and chemical properties make it a valuable candidate for further research and development as an antiviral agent.
Eigenschaften
Molekularformel |
C28H30O2 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
2-[(2E,6E)-3,7-dimethyl-8-(3-methylphenyl)octa-2,6-dienyl]-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C28H30O2/c1-19(9-7-10-20(2)17-23-12-8-11-21(3)18-23)15-16-24-22(4)27(29)25-13-5-6-14-26(25)28(24)30/h5-6,8,10-15,18H,7,9,16-17H2,1-4H3/b19-15+,20-10+ |
InChI-Schlüssel |
XNNZXALDRUZMCU-VRGWLGSASA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)C/C(=C/CC/C(=C/CC2=C(C(=O)C3=CC=CC=C3C2=O)C)/C)/C |
Kanonische SMILES |
CC1=CC(=CC=C1)CC(=CCCC(=CCC2=C(C(=O)C3=CC=CC=C3C2=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12387644.png)

![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B12387653.png)

![2-[[3-Carboxy-2-[[3-(4-hydroxyphenyl)-2-[[3-(4-phosphonooxyphenyl)-2-[[4-(1,2,2-triphenylethenyl)benzoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid](/img/structure/B12387670.png)

![[Deamino-Pen1,Val4,D-Arg8]-vasopressin](/img/structure/B12387677.png)

![6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12387685.png)
![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387689.png)
![6-[[[1-[(1S)-2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)-1-hydroxyethyl]-2-oxabicyclo[2.2.2]octan-4-yl]amino]methyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride](/img/structure/B12387705.png)
![[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12387711.png)
![tert-butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B12387712.png)

